5-Bromo-2-(propan-2-yl)benzonitrile

Catalog No.
S13992380
CAS No.
M.F
C10H10BrN
M. Wt
224.10 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromo-2-(propan-2-yl)benzonitrile

Product Name

5-Bromo-2-(propan-2-yl)benzonitrile

IUPAC Name

5-bromo-2-propan-2-ylbenzonitrile

Molecular Formula

C10H10BrN

Molecular Weight

224.10 g/mol

InChI

InChI=1S/C10H10BrN/c1-7(2)10-4-3-9(11)5-8(10)6-12/h3-5,7H,1-2H3

InChI Key

NENIZXLKGOSYGW-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=C(C=C1)Br)C#N

5-Bromo-2-(propan-2-yl)benzonitrile is an organic compound characterized by the presence of a bromine atom and an isopropyl group attached to a benzonitrile structure. Its molecular formula is C11H12BrNC_{11}H_{12}BrN. The compound features a benzene ring substituted with a bromine atom at the 5-position and an isopropyl group at the 2-position, making it a member of the substituted benzonitriles. This configuration imparts unique physical and chemical properties that are significant for various applications in organic synthesis and medicinal chemistry.

  • Nucleophilic Substitution Reactions: The bromine atom can be replaced by various nucleophiles, allowing for the introduction of different functional groups.
  • Reduction Reactions: The nitrile group can be reduced to form primary amines or aldehydes under appropriate conditions.
  • Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex organic structures.

These reactions highlight its versatility in synthetic organic chemistry.

The synthesis of 5-Bromo-2-(propan-2-yl)benzonitrile typically involves several steps:

  • Bromination: The starting material, 2-isopropylbenzonitrile, can be brominated using bromine in a suitable solvent (like dichloromethane) to introduce the bromine atom at the 5-position.
  • Purification: The product can be purified through recrystallization or chromatography to obtain pure 5-Bromo-2-(propan-2-yl)benzonitrile.

This straightforward synthesis route allows for efficient production of the compound for research and application purposes.

5-Bromo-2-(propan-2-yl)benzonitrile has several applications:

  • Pharmaceutical Intermediate: It serves as an intermediate in the synthesis of various pharmaceutical compounds due to its reactive functional groups.
  • Organic Synthesis: The compound is utilized in organic synthesis as a building block for creating more complex molecules.
  • Material Science: It may find applications in developing new materials with specific electronic or optical properties.

Interaction studies involving 5-Bromo-2-(propan-2-yl)benzonitrile focus primarily on its reactivity with various nucleophiles and electrophiles. These studies help elucidate its potential pathways in synthetic chemistry and its interactions with biological targets, which could lead to insights into its pharmacological properties.

Several compounds share structural similarities with 5-Bromo-2-(propan-2-yl)benzonitrile. Here are some notable examples:

Compound NameMolecular FormulaKey Features
4-Bromo-2-(propan-2-yl)benzonitrileC11H12BrNC_{11}H_{12}BrNBromine at the 4-position
5-Chloro-2-(propan-2-yl)benzonitrileC11H12ClNC_{11}H_{12}ClNChlorine instead of bromine
5-Bromo-3-(propan-2-yl)benzonitrileC11H12BrNC_{11}H_{12}BrNBromine at the 3-position

Uniqueness

The uniqueness of 5-Bromo-2-(propan-2-yl)benzonitrile lies in its specific substitution pattern, which influences both its chemical reactivity and potential biological activity. The combination of a bromine atom and an isopropyl group at the designated positions creates distinct steric and electronic environments compared to related compounds. This specificity makes it a valuable compound for targeted applications in organic synthesis and medicinal chemistry.

XLogP3

3.5

Hydrogen Bond Acceptor Count

1

Exact Mass

222.99966 g/mol

Monoisotopic Mass

222.99966 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

Explore Compound Types